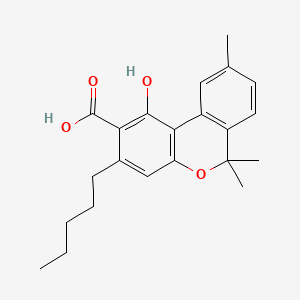![molecular formula C15H20O10 B1227628 (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethoxy]oxane-2-carboxylic acid CAS No. 52002-41-2](/img/structure/B1227628.png)
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethoxy]oxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethoxy]oxane-2-carboxylic acid is a complex organic molecule characterized by multiple hydroxyl groups and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core oxane ring structure. One common method involves the protection of hydroxyl groups followed by selective deprotection and functionalization. The key steps include:
Protection of Hydroxyl Groups: Using protecting groups such as acetals or silyl ethers to prevent unwanted reactions.
Formation of the Oxane Ring: Cyclization reactions, often using acid or base catalysis.
Introduction of the Hydroxyphenyl Group: This step involves etherification reactions, where the hydroxyphenyl group is introduced using reagents like phenol derivatives and appropriate catalysts.
Final Deprotection and Purification: Removing protecting groups under mild conditions and purifying the final product using techniques like chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include:
Continuous Flow Synthesis: Utilizing continuous reactors to improve reaction efficiency and yield.
Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis, enhancing selectivity and reducing the need for harsh chemicals.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as LiAlH₄ (Lithium aluminium hydride).
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or H₂O₂ (Hydrogen peroxide) under acidic or basic conditions.
Reduction: LiAlH₄ or NaBH₄ (Sodium borohydride) in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of bases like NaOH (Sodium hydroxide) or K₂CO₃ (Potassium carbonate).
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters, depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
In biological research, the compound’s hydroxyl and carboxylic acid groups enable it to interact with various biomolecules. It can be used in the study of enzyme mechanisms, as a substrate or inhibitor, and in the development of biochemical assays.
Medicine
Medically, the compound has potential applications in drug development. Its structural features allow it to interact with biological targets, making it a candidate for designing new therapeutic agents, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry
Industrially, the compound can be used in the production of polymers, coatings, and other materials. Its reactivity and functional groups make it suitable for modifying the properties of industrial products.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the pH and ionic balance in biological systems. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylic acid: Similar structure but lacks the hydroxyphenyl group.
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-ethoxyoxane-2-carboxylic acid: Similar structure with an ethoxy group instead of the hydroxyphenyl group.
Uniqueness
The presence of the hydroxyphenyl group in (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethoxy]oxane-2-carboxylic acid provides unique reactivity and interaction potential compared to its analogs. This structural feature enhances its ability to participate in hydrogen bonding and other non-covalent interactions, making it more versatile in various applications.
This compound in scientific research and industrial applications
Properties
CAS No. |
52002-41-2 |
|---|---|
Molecular Formula |
C15H20O10 |
Molecular Weight |
360.31 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C15H20O10/c1-23-9-4-6(2-3-7(9)16)8(17)5-24-15-12(20)10(18)11(19)13(25-15)14(21)22/h2-4,8,10-13,15-20H,5H2,1H3,(H,21,22)/t8?,10-,11-,12+,13-,15+/m0/s1 |
InChI Key |
JSGYXENDBAJOJI-AEIUROHVSA-N |
SMILES |
COC1=C(C=CC(=C1)C(COC2C(C(C(C(O2)C(=O)O)O)O)O)O)O |
Isomeric SMILES |
COC1=C(C=CC(=C1)C(CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C(COC2C(C(C(C(O2)C(=O)O)O)O)O)O)O |
Synonyms |
3-methoxy-4-hydroxyphenylglycol glucuronide MHPG glucuronide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-chloro-N-[2,2,2-trichloro-1-[[(4-methoxy-2-nitroanilino)-sulfanylidenemethyl]amino]ethyl]benzamide](/img/structure/B1227559.png)

![3-iodo-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B1227561.png)

![2-(3,5-dimethyl-4-nitro-1-pyrazolyl)-N-[(2-methyl-4-quinolinyl)methyl]acetamide](/img/structure/B1227563.png)
![methyl 5-carbamoyl-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B1227564.png)
![N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)-1,2-dihydropyrazole-3-carboxamide](/img/structure/B1227567.png)
![2-(7-chloro-2-methyl-4-thiazolo[5,4-b]indolyl)-N,N-diethylethanamine](/img/structure/B1227568.png)
![4,6-dimethyl-2-{[3-(morpholin-4-yl)propyl]amino}pyridine-3-carbonitrile](/img/structure/B1227569.png)
